molecular formula C18H20N4O B14340511 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- CAS No. 103943-07-3

1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-

Cat. No.: B14340511
CAS No.: 103943-07-3
M. Wt: 308.4 g/mol
InChI Key: ODIILRLTODYZAY-UHFFFAOYSA-N
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Description

1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties

Preparation Methods

The synthesis of 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- typically involves the reaction of phenazine derivatives with appropriate amines under controlled conditions. The synthetic route may include steps such as nitration, reduction, and amide formation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Explored for potential anticancer activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism by which 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways crucial for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Compared to other phenazine derivatives, 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

103943-07-3

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-methylphenazine-1-carboxamide

InChI

InChI=1S/C18H20N4O/c1-12-6-4-8-14-16(12)20-15-9-5-7-13(17(15)21-14)18(23)19-10-11-22(2)3/h4-9H,10-11H2,1-3H3,(H,19,23)

InChI Key

ODIILRLTODYZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)NCCN(C)C

Origin of Product

United States

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